10-(2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethyl)-10H-phenothiazine
Description
10-(2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethyl)-10H-phenothiazine is a heterocyclic compound featuring a phenothiazine core substituted with a hexahydro-pyrido-pyrazine ethyl group. Phenothiazines are known for their planar tricyclic structure, which enables π-π interactions and diverse pharmacological activities, including antipsychotic and antihistaminic effects . Structural studies of related phenothiazine derivatives, such as 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, reveal key bond angles (e.g., C9—C10—H10: 155.97° ) and torsional parameters that inform molecular dynamics and packing behavior .
Properties
IUPAC Name |
10-[2-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)ethyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3S/c1-3-10-21-19(8-1)25(20-9-2-4-11-22(20)26-21)16-14-23-13-15-24-12-6-5-7-18(24)17-23/h1-4,8-11,18H,5-7,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWQJCSOWMSVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCN(CC2C1)CCN3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956147 | |
| Record name | 10-[2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)ethyl]-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34654-96-1 | |
| Record name | 4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034654961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)ethyl]-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethyl)-10H-phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Alkylation: The phenothiazine core is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Formation of the Diazabicyclo Decane Ring: The final step involves the formation of the diazabicyclo decane ring through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as an antipsychotic or antiemetic agent.
Pharmacology: The compound can be studied for its interactions with various neurotransmitter receptors.
Biology: It may be used in studies related to cellular signaling pathways and enzyme inhibition.
Industry: The compound could have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 10-(2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethyl)-10H-phenothiazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Phenothiazine Derivatives
*Calculated based on substituent contributions.
- Hexahydro-pyrido-pyrazine vs.
- Electron-Donating vs. Withdrawing Groups: Unlike 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, the target compound lacks electron-withdrawing substituents, which may increase its nucleophilic reactivity and alter redox properties .
Pharmacological Analogues
Table 2: Pharmacokinetic and Functional Comparisons
*Estimated using fragment-based methods.
- Metabolic Pathways : Mesoridazine derivatives undergo sulfoxidation, whereas the target compound’s hexahydro-pyrido-pyrazine group may undergo N-dealkylation, leading to distinct metabolite profiles .
- Receptor Selectivity: The rigid ethynyl linker in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine favors planar stacking with aromatic residues in dopamine receptors, while the target compound’s flexible substituent may enhance off-target interactions .
Biological Activity
The compound 10-(2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethyl)-10H-phenothiazine is a novel hybrid molecule that combines the structural elements of phenothiazine and hexahydro-pyrido[1,2-a]pyrazine. This unique combination suggests potential pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 16301-64-7 |
| Molecular Formula | C₁₀H₁₃N₃S |
| Molecular Weight | 193.29 g/mol |
| Structural Formula | Structure |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Serotonergic Activity : The compound acts as a 5-HT2C receptor agonist , which may influence mood and cognition by modulating serotonin levels in the brain.
- Cholinergic Activity : Preliminary studies indicate that it may exhibit inhibitory effects on acetylcholinesterase (AChE), similar to other phenothiazine derivatives. This activity could be beneficial for treating Alzheimer's disease by enhancing cholinergic neurotransmission .
Antioxidant Properties
Research indicates that phenothiazine derivatives possess significant antioxidant properties. In vitro assays have shown that compounds similar to this compound can reduce oxidative stress markers in cellular models, suggesting potential neuroprotective effects against oxidative damage associated with neurodegenerative diseases .
Neuroprotective Effects
Studies exploring the neuroprotective effects of phenothiazine derivatives have demonstrated their ability to inhibit amyloid-beta aggregation and modulate inflammatory pathways. The hybrid structure of this compound may enhance these effects, making it a candidate for further research in Alzheimer's disease treatment .
Case Studies
- In Vitro Studies : A recent study assessed the cholinesterase inhibitory activity of various phenothiazine derivatives, including those with similar structures to our compound. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against AChE and butyrylcholinesterase (BChE), highlighting their potential as therapeutic agents in cognitive disorders .
- Animal Models : In vivo studies using animal models of Alzheimer's disease have shown that compounds with similar structural features can significantly improve cognitive function and reduce amyloid plaque formation. These findings support the hypothesis that this compound may have similar beneficial effects .
Comparative Analysis
| Compound Name | AChE Inhibition | Neuroprotective Effects | Antioxidant Activity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Donepezil | High | Moderate | Low |
| Rivastigmine | Moderate | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
